molecular formula C7H13NO B3153338 (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol CAS No. 756785-10-1

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

Cat. No.: B3153338
CAS No.: 756785-10-1
M. Wt: 127.18
InChI Key: ZOBDURRZNGBULZ-DSYKOEDSSA-N
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Description

“(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol” is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is also known as “(3aR,4R,6aS)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol” with a molecular formula of C14H19NO and a molecular weight of 217.30676 .

Scientific Research Applications

Bioactive Pyrrole-Based Compounds

Pyrrole and its derivatives have been widely studied for their potential in drug discovery due to their diverse pharmacological activities. The pyrrole nucleus serves as a pharmacophore in many drugs, recognized for its powerful pharmaceutical and pharmacological features. Pyrrole-based compounds have shown anticancer, antimicrobial, and antiviral activities, among others. These activities are attributed to the specific targets identified for their biological activity, emphasizing the relevance of pyrrole derivatives in medicinal chemistry (Li Petri et al., 2020).

Supramolecular Capsules from Calixpyrrole Scaffolds

Calixpyrrole derivatives have been utilized in the self-assembly of supramolecular capsules, showing significant potential due to their ease of synthesis and structural versatility. Despite the limited examples compared to calixarenes, calixpyrroles have demonstrated unique capabilities in forming molecular capsules through various interactions, including hydrogen bonding and anion coordination. These capsules exhibit interesting properties in binding electron-poor guests, suggesting their applicability in molecular recognition and encapsulation processes (Ballester, 2011).

N-Confused Calixpyrroles

N-confused calix[4]pyrroles (NCCPs) are an intriguing addition to the family of pyrrole-based anion binding macrocycles. Identified for their distinct anion-binding properties, NCCPs interact with anions in a manner different from regular calixpyrroles, offering unique anion-binding affinity and selectivity. This property, along with the possibility for selective chemical modification, positions NCCPs as promising materials for anion binding and sensing applications (Anzenbacher et al., 2006).

Pyrrolidine as a Versatile Scaffold

Pyrrolidine, a five-membered ring containing nitrogen, is highly regarded in medicinal chemistry for its versatility in drug development. The saturated scaffold of pyrrolidine enables efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and increasing three-dimensional coverage. Pyrrolidine derivatives have been reported with target selectivity, highlighting the scaffold's significance in designing biologically active compounds (Petri et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with nr1/nr2b receptors , which play a crucial role in synaptic plasticity and brain function .

Mode of Action

This modulation could potentially alter synaptic strength and influence various cognitive functions .

Biochemical Pathways

Given the potential interaction with nr1/nr2b receptors , it’s plausible that this compound could influence pathways related to synaptic transmission and plasticity.

Result of Action

Based on its potential interaction with nr1/nr2b receptors , it might influence synaptic strength and potentially affect cognitive functions.

Properties

IUPAC Name

(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDURRZNGBULZ-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@H]1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 2
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 3
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 4
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 5
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Reactant of Route 6
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

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